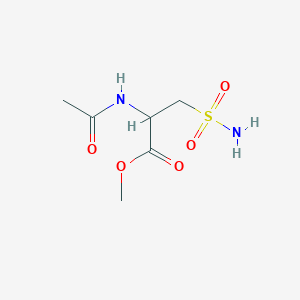
Methyl 2-acetamido-3-sulfamoylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-3-sulfamoylpropanoate, also known as MSA, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry. It is a white crystalline powder that is soluble in water and ethanol. MSA has been extensively studied for its potential therapeutic applications, particularly as an antibacterial and antifungal agent.
Mecanismo De Acción
The mechanism of action of Methyl 2-acetamido-3-sulfamoylpropanoate involves the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folate in microorganisms. By inhibiting DHPS, Methyl 2-acetamido-3-sulfamoylpropanoate disrupts the folate pathway, leading to the inhibition of DNA synthesis and cell growth.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-acetamido-3-sulfamoylpropanoate has been shown to have low toxicity and is well-tolerated in vivo. In addition to its antibacterial and antifungal properties, Methyl 2-acetamido-3-sulfamoylpropanoate has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2-acetamido-3-sulfamoylpropanoate is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of a wide range of infections. However, Methyl 2-acetamido-3-sulfamoylpropanoate has a relatively short half-life and requires frequent dosing, which may limit its clinical use. Additionally, Methyl 2-acetamido-3-sulfamoylpropanoate has been shown to have some cross-reactivity with human DHPS, which may limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for the study of Methyl 2-acetamido-3-sulfamoylpropanoate. One area of interest is the development of new derivatives of Methyl 2-acetamido-3-sulfamoylpropanoate with improved pharmacokinetic properties. Additionally, Methyl 2-acetamido-3-sulfamoylpropanoate may have potential as a topical agent for the treatment of skin infections. Further studies are also needed to investigate the potential anti-inflammatory effects of Methyl 2-acetamido-3-sulfamoylpropanoate in human subjects.
Conclusion
In conclusion, Methyl 2-acetamido-3-sulfamoylpropanoate is a sulfonamide-based compound with potential therapeutic applications as an antibacterial, antifungal, and anti-inflammatory agent. It inhibits DHPS, leading to disruption of the folate pathway and inhibition of DNA synthesis and cell growth. While Methyl 2-acetamido-3-sulfamoylpropanoate has some limitations, such as its short half-life and cross-reactivity with human DHPS, it remains a promising candidate for further study and development.
Métodos De Síntesis
Methyl 2-acetamido-3-sulfamoylpropanoate can be synthesized through a multi-step process involving the reaction of 2-acetamido-3-mercaptopropanoic acid with methyl chloroformate and subsequent reaction with ammonia and sulfur dioxide. This process results in the formation of Methyl 2-acetamido-3-sulfamoylpropanoate, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-acetamido-3-sulfamoylpropanoate has been extensively studied for its antibacterial and antifungal properties. It has been shown to inhibit the growth of a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Methyl 2-acetamido-3-sulfamoylpropanoate has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
16435-47-5 |
|---|---|
Nombre del producto |
Methyl 2-acetamido-3-sulfamoylpropanoate |
Fórmula molecular |
C6H12N2O5S |
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
methyl 2-acetamido-3-sulfamoylpropanoate |
InChI |
InChI=1S/C6H12N2O5S/c1-4(9)8-5(6(10)13-2)3-14(7,11)12/h5H,3H2,1-2H3,(H,8,9)(H2,7,11,12) |
Clave InChI |
DAGQZGBWFFPPLU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CS(=O)(=O)N)C(=O)OC |
SMILES canónico |
CC(=O)NC(CS(=O)(=O)N)C(=O)OC |
Otros números CAS |
16435-47-5 |
Sinónimos |
asame N-acetyl-3-sulfonamoyl-L-alanine methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



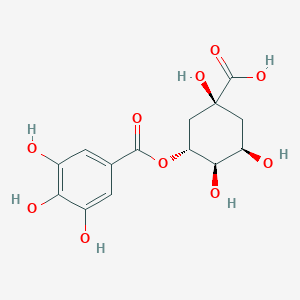

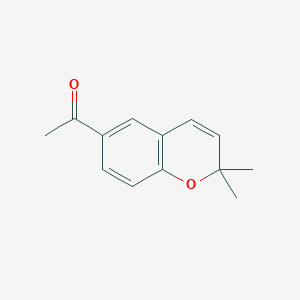

![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)
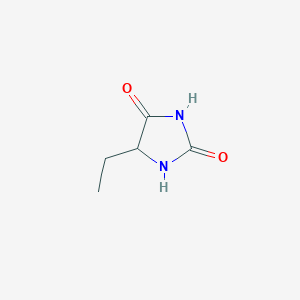
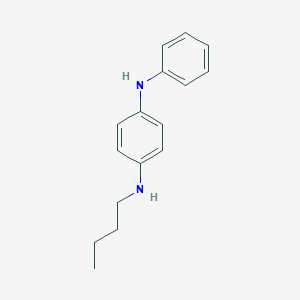
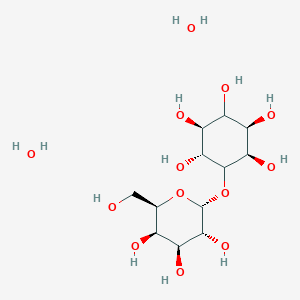

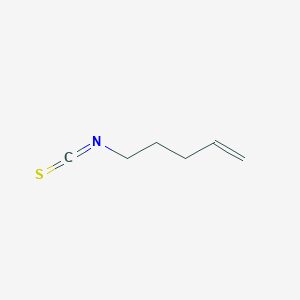
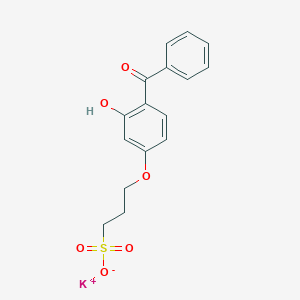
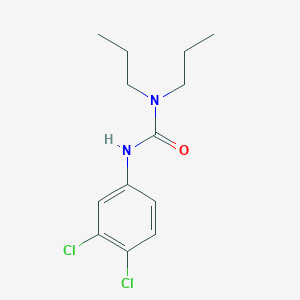
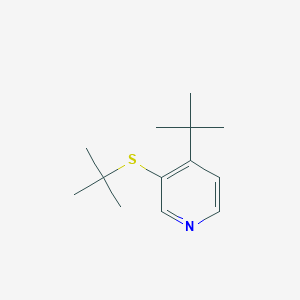
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)